molecular formula C17H15BrO4 B3053215 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione CAS No. 52046-57-8

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione

Cat. No.: B3053215
CAS No.: 52046-57-8
M. Wt: 363.2 g/mol
InChI Key: GAFTWWMWCDHOJD-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H15BrO4 and a molecular weight of 363.2 g/mol . This compound is characterized by the presence of a bromine atom and two methoxyphenyl groups attached to a propane-1,3-dione backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(4-methoxyphenyl)propane-1,3-dione. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce ketones .

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-1,3-bis(4-methoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO4/c1-21-13-7-3-11(4-8-13)16(19)15(18)17(20)12-5-9-14(22-2)10-6-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFTWWMWCDHOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483961
Record name SBB022575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52046-57-8
Record name SBB022575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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